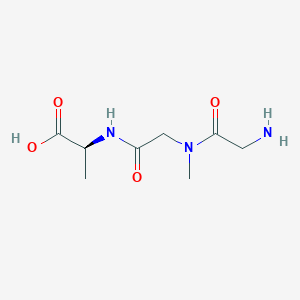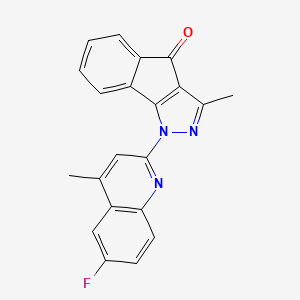
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the indeno-pyrazole core, followed by the introduction of the quinoline moiety. Common reagents used in these reactions include fluorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Indeno(1,2-c)pyrazol-4(1H)-one derivatives: These compounds share the indeno-pyrazole core structure but differ in their substituents.
Quinoline derivatives: Compounds with the quinoline moiety that exhibit similar chemical and biological properties.
Uniqueness
Indeno(1,2-c)pyrazol-4(1H)-one, 1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl- is unique due to its specific combination of the indeno-pyrazole and quinoline structures, which may confer distinct chemical reactivity and biological activity compared to other compounds.
Propiedades
Número CAS |
130946-67-7 |
|---|---|
Fórmula molecular |
C21H14FN3O |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
1-(6-fluoro-4-methylquinolin-2-yl)-3-methylindeno[1,2-c]pyrazol-4-one |
InChI |
InChI=1S/C21H14FN3O/c1-11-9-18(23-17-8-7-13(22)10-16(11)17)25-20-14-5-3-4-6-15(14)21(26)19(20)12(2)24-25/h3-10H,1-2H3 |
Clave InChI |
GZSQTTMQTSMNES-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=C1C=C(C=C2)F)N3C4=C(C(=N3)C)C(=O)C5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


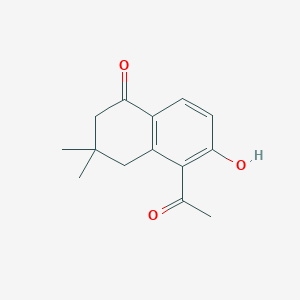
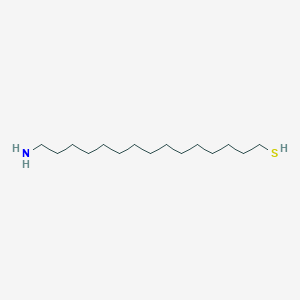
![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
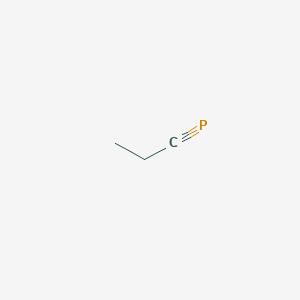
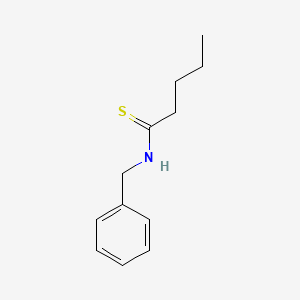
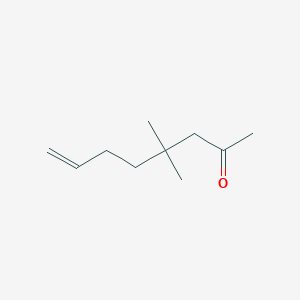

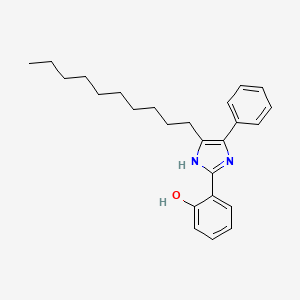
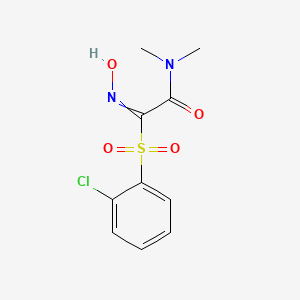
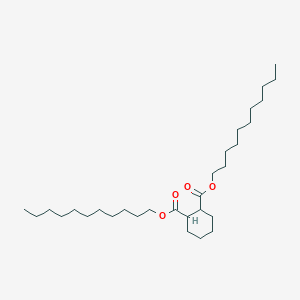

![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
